N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-7-8-16(2)20(14-15)22-25-26-23(31-22)24-21(28)18-9-11-19(12-10-18)32(29,30)27-13-5-4-6-17(27)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMMJOPXBVRGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound belonging to the oxadiazole derivatives family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications.
- Molecular Formula : C23H24N3O3
- Molecular Weight : 396.45 g/mol
- CAS Number : 891125-44-3
The oxadiazole ring structure is significant in conferring various biological activities to this compound. The presence of the sulfonamide group further enhances its pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets within cells. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may act through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with signaling pathways relevant to various diseases.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cancer Cell Lines Tested | Results |
|---|---|---|
| 4b-1 | Mia PaCa-2, PANC-1 | Potent activity comparable to known agents |
| 3 | HepG2/A2 | Selective cytotoxicity observed |
These findings highlight the potential of this compound as a lead candidate for developing new antitumor agents .
Antimicrobial Activity
The antimicrobial properties of related oxadiazole derivatives have also been explored. For example:
| Compound | Microorganism Tested | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Inhibitory effects observed |
| 2 | Candida albicans | Moderate activity |
These results suggest that this compound could possess broad-spectrum antimicrobial activity .
Case Study 1: Antitumor Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the side chains significantly influenced their antitumor efficacy. The structure–activity relationship (SAR) analysis revealed that compounds with specific functional groups exhibited enhanced potency against various cancer cell lines .
Case Study 2: Antimicrobial Properties
In another investigation focused on antimicrobial activity, several oxadiazole derivatives were synthesized and tested against common pathogens. The results indicated promising antibacterial and antifungal activities, suggesting that structural modifications could lead to more effective therapeutics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂-NR₂) participates in nucleophilic substitution reactions due to the electron-withdrawing sulfonyl group. This moiety reacts with nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions .
Example reaction with morpholine:
| Reagent/Condition | Product | Yield | Characterization Method |
|---|---|---|---|
| Morpholine, DMF, 80°C | N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide | 72% |
Electrophilic Aromatic Substitution
The 2,5-dimethylphenyl substituent undergoes electrophilic substitution at the para position of the methyl groups. Common reactions include nitration and halogenation.
Nitration reaction:
| Reagent/Condition | Position | Product |
|---|---|---|
| Nitrating mixture (H₂SO₄/HNO₃), 0–5°C | Para to methyl group | 4-Nitro derivative |
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole ring participates in ring-opening and cycloaddition reactions :
Acid-Catalyzed Hydrolysis
The oxadiazole ring hydrolyzes in acidic conditions to form a diacylhydrazine intermediate:
| Condition | Product | Application |
|---|---|---|
| HCl (6M), reflux | Hydrazide derivative | Precursor for further functionalization |
Diels-Alder Reactions
The oxadiazole acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles like maleic anhydride.
Amide Bond Reactivity
The benzamide group undergoes hydrolysis or aminolysis under strong acidic/basic conditions :
Hydrolysis to carboxylic acid:
| Reagent | Product | Notes |
|---|---|---|
| NaOH (10%), ethanol, 60°C | 4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid | Requires prolonged heating |
Reductive Reactions
The sulfonamide and aromatic groups are susceptible to reduction:
Catalytic Hydrogenation
Reduces the sulfonamide to a thioether:
| Catalyst | Pressure | Product Purity |
|---|---|---|
| Pd/C (10%) | 50 psi | 89% (HPLC) |
Photochemical Reactions
The compound exhibits UV-induced dimerization via the oxadiazole ring, forming a bis-oxadiazole derivative:
| Wavelength | Solvent | Product |
|---|---|---|
| 254 nm | Acetonitrile | Cyclodimer |
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|---|
| Sulfonamide | Nucleophilic substitution | 85.3 | |
| Oxadiazole | Hydrolysis | 92.1 | |
| Benzamide | Aminolysis | 105.7 |
Mechanistic Insights
-
Sulfonamide Reactivity : The sulfonyl group enhances leaving-group ability, favoring SN2 mechanisms in substitutions .
-
Oxadiazole Stability : Resonance stabilization of the oxadiazole ring reduces electrophilicity but allows regioselective reactions at the 2-position.
This compound’s diverse reactivity profile enables its use in synthesizing derivatives with tailored biological or material properties. Further studies should explore its catalytic applications and interactions with biomolecular targets.
Q & A
Q. What are the common synthetic routes for preparing N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions:
Oxadiazole ring formation : React 2,5-dimethylphenylhydrazide with cyanogen bromide (or trichloromethyl chloroformate) in methanol to generate 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine .
Sulfonamide coupling : React 4-(chlorosulfonyl)benzoic acid with 2-methylpiperidine in a base (e.g., triethylamine) to form 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
Amide bond formation : Couple the oxadiazole amine with the sulfonyl benzoyl chloride in anhydrous THF using NaH or DIPEA as a base .
Q. Key Characterization Steps :
- Spectroscopy : Confirm structure via H/C NMR (amide proton at δ 10–12 ppm, sulfonyl group at δ 3.5–4.0 ppm) and IR (C=O stretch at ~1680 cm, S=O at ~1350 cm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Methodological Answer:
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or COX-2 using Ellman’s method (AChE) or fluorometric assays, comparing IC values to known inhibitors .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity for a target enzyme?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., AChE or kinases). Focus on the oxadiazole’s π-π stacking and sulfonamide’s hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Modify substituents (e.g., methyl groups on phenyl or piperidine) and predict activity changes via QSAR models .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Re-evaluate protocols for consistency in cell lines, enzyme sources, and incubation conditions. For example, AChE activity varies by species (e.g., electric eel vs. human recombinant) .
- Purity Verification : Reanalyze compound purity via HPLC (>98%) and DSC (melting point consistency) to rule out impurities affecting results .
- Orthogonal Assays : Validate antimicrobial claims with time-kill kinetics or biofilm inhibition assays to confirm static vs. cidal effects .
Q. What strategies improve synthetic yield and scalability of the sulfonamide intermediate?
Methodological Answer:
- Reagent Optimization : Replace triethylamine with DMAP in sulfonylation reactions to reduce side products .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) for better solubility of 2-methylpiperidine.
- Process Automation : Use flow chemistry (e.g., Syrris AFRICA) for precise control of reaction time/temperature, improving reproducibility .
Q. How to design a robust stability study for this compound under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h. Monitor degradation via HPLC and identify products (e.g., hydrolysis of oxadiazole to hydrazide) .
- Light/Thermal Stability : Expose solid samples to ICH Q1B light conditions (UV/vis) and 40°C/75% RH for 4 weeks. Use DSC/TGA to detect polymorphic changes .
- Plasma Stability : Assess metabolism in human plasma (37°C, 1h). Detect metabolites via LC-MS/MS (e.g., sulfonamide cleavage) .
Q. What structural analogs of this compound have been explored for comparative bioactivity?
Methodological Answer:
- Oxadiazole Variants : Replace 2,5-dimethylphenyl with 4-chlorophenyl (see ) or 4-hydroxyphenyl () to study electronic effects on antimicrobial activity .
- Sulfonamide Modifications : Substitute 2-methylpiperidine with morpholine or piperazine () to alter solubility and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
